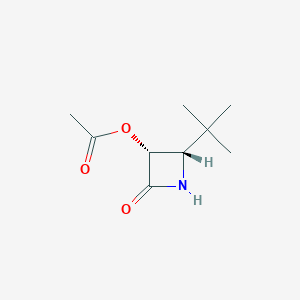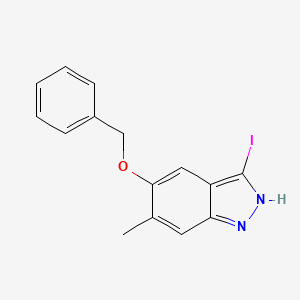
5-(Benzyloxy)-3-iodo-6-methyl-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzyloxy)-3-iodo-6-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzyloxy group at the 5-position, an iodine atom at the 3-position, and a methyl group at the 6-position of the indazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-3-iodo-6-methyl-2H-indazole can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base, and a solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and conditions is optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Benzyloxy)-3-iodo-6-methyl-2H-indazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 5-(Benzyloxy)-6-methyl-2H-indazole.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 5-(Benzyloxy)-6-methyl-2H-indazole.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Benzyloxy)-3-iodo-6-methyl-2H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Benzyloxy)-3-iodo-6-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The benzyloxy group may enhance the compound’s ability to bind to certain enzymes or receptors, while the iodine atom can influence its electronic properties and reactivity. The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Benzyloxy)-4-methylpent-2-enyl bromide
- 1-Benzyloxy-5-phenyltetrazole derivatives
- 4-(Benzyloxy)-2-hydroxybenzaldehyde derivatives
Uniqueness
5-(Benzyloxy)-3-iodo-6-methyl-2H-indazole is unique due to the presence of the iodine atom at the 3-position, which can significantly alter its reactivity and biological activity compared to other similar compounds. The combination of the benzyloxy, iodine, and methyl groups provides a distinct chemical profile that can be exploited for various applications in research and industry.
Eigenschaften
CAS-Nummer |
918440-11-6 |
|---|---|
Molekularformel |
C15H13IN2O |
Molekulargewicht |
364.18 g/mol |
IUPAC-Name |
3-iodo-6-methyl-5-phenylmethoxy-2H-indazole |
InChI |
InChI=1S/C15H13IN2O/c1-10-7-13-12(15(16)18-17-13)8-14(10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) |
InChI-Schlüssel |
TWOOAXXFFAQRSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NNC(=C2C=C1OCC3=CC=CC=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-](/img/structure/B12603069.png)
![Pyridine, 4-[(2-methylphenyl)thio]-](/img/structure/B12603072.png)


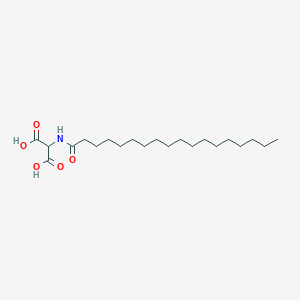

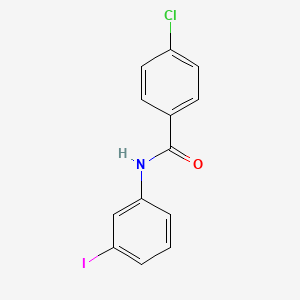
![N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B12603120.png)
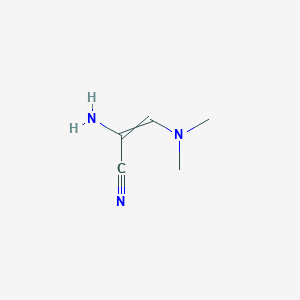
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12603131.png)
![7-Acetyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12603133.png)
